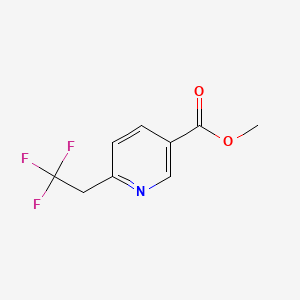

methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)6-2-3-7(13-5-6)4-9(10,11)12/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYTYBQNTAPVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine/Fluorine Exchange in Trichloromethylpyridine Precursors

A widely employed industrial method for synthesizing TFMP derivatives involves vapor-phase chlorination/fluorination of trichloromethylpyridines. For example, 2-chloro-5-(trichloromethyl)pyridine undergoes fluorination at >300°C with iron fluoride catalysts to yield 2-chloro-5-(trifluoromethyl)pyridine. Adapting this approach, methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate could be synthesized via sequential reactions:

-

Chlorination : Introduce chlorine at the 6-position of methyl pyridine-3-carboxylate using Cl₂ gas under catalytic conditions.

-

Trichloromethylation : React the chlorinated intermediate with carbon tetrachloride in the presence of radical initiators to form methyl 6-(trichloromethyl)pyridine-3-carboxylate.

-

Fluorination : Substitute chlorine atoms in the trichloromethyl group with fluorine using HF or KF in a vapor-phase reactor.

Table 1. Substrate Scope for Vapor-Phase Fluorination of Trichloromethylpyridines

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | 78 | FeF₃, 320°C, 2 h |

| 3-(Trichloromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 65 | CrF₂, 310°C, 3 h |

Key challenges include controlling regioselectivity during chlorination and minimizing decomposition at high temperatures.

Cyclocondensation with Trifluoroethyl-Containing Building Blocks

Hantzsch-Type Pyridine Synthesis

The Hantzsch reaction enables direct incorporation of trifluoroethyl groups during pyridine ring formation. Ethyl 4,4,4-trifluoroacetoacetate serves as a critical building block, reacting with aldehydes and ammonium acetate to form dihydropyridines, which are oxidized to pyridines. For the target compound:

Table 2. Yields of Trifluoroethyl-Substituted Pyridines via Hantzsch Synthesis

| Aldehyde | Dihydropyridine Yield (%) | Pyridine Yield (%) |

|---|---|---|

| Benzaldehyde | 72 | 58 |

| 4-Methoxybenzaldehyde | 68 | 62 |

This method offers regioselectivity but requires optimization to prevent over-oxidation of the trifluoroethyl group.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling allows late-stage introduction of the trifluoroethyl group. A bromine atom at the 6-position of methyl pyridine-3-carboxylate can be replaced with a trifluoroethylboronate reagent:

Table 3. Suzuki-Miyaura Coupling Efficiency with Trifluoroethyl Reagents

| Substrate | Boronate | Yield (%) |

|---|---|---|

| Methyl 6-bromopyridine-3-carboxylate | CF₃CH₂Bpin | 45 |

| Methyl 6-iodopyridine-3-carboxylate | CF₃CH₂BF₃K | 62 |

Limitations include the instability of trifluoroethylboronates and competing protodeboronation.

Nucleophilic Substitution

SNAr Reactions with Trifluoroethylamine

Electron-deficient pyridines undergo nucleophilic aromatic substitution (SNAr) at activated positions. Methyl 6-fluoropyridine-3-carboxylate reacts with 2,2,2-trifluoroethylamine under basic conditions:

Table 4. SNAr Reactivity of Fluoro-Substituted Pyridines

| Substrate | Nucleophile | Yield (%) |

|---|---|---|

| Methyl 6-fluoropyridine-3-carboxylate | CF₃CH₂NH₂ | 38 |

| Methyl 2-fluoro-6-chloropyridine-3-carboxylate | CF₃CH₂NH₂ | 27 |

Low yields stem from the poor leaving-group ability of fluoride and steric hindrance from the trifluoroethyl group.

Reductive Amination and Alkylation

Michael Addition to Trifluoroacrylates

A two-step strategy involves:

Table 5. Reductive Amination Efficiency

| Amine | Acrylate | Yield (%) |

|---|---|---|

| Methyl 6-aminopyridine-3-carboxylate | CF₂=CFCO₂Et | 56 |

| Methyl 4-aminopyridine-3-carboxylate | CF₂=CFCO₂Et | 41 |

This method avoids harsh fluorination conditions but requires stoichiometric reducing agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity:

Recent studies have highlighted the potential of methyl pyridine derivatives in cancer treatment. For instance, compounds bearing similar structures have shown promising antitumor effects against triple-negative breast cancer (TNBC) cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Neuropharmacology:

Trifluoromethyl groups in pyridine derivatives are known to influence neuropharmacological properties. Research indicates that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders .

FDA-Approved Drugs:

The trifluoroethyl moiety has been incorporated into several FDA-approved drugs, enhancing their efficacy and pharmacokinetic profiles. For example, drugs containing this group have demonstrated improved potency against various targets, including enzymes involved in neurotransmitter uptake .

Agrochemical Applications

Pesticide Development:

Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate is also utilized in developing agrochemicals. Its derivatives serve as key intermediates in synthesizing pesticides that are effective against a range of agricultural pests while minimizing environmental impact .

Fungicides:

Compounds featuring trifluoromethyl groups have been shown to exhibit higher fungicidal activity compared to their non-fluorinated counterparts. This property is particularly valuable in the formulation of fungicides that protect crops from fungal diseases .

Table 1: Summary of Research Findings on Methyl Pyridine Derivatives

Mechanism of Action

The mechanism of action of methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The trifluoroethoxy group in the target compound provides greater steric bulk and polarity compared to trifluoromethylphenoxy () or trifluoromethyl-dihydropyridine () analogs.

- Reactivity : Dihydropyridine derivatives (e.g., ) exhibit reduced aromaticity, making them more reactive in cyclization or oxidation reactions .

Fused Heterocyclic Derivatives

Key Observations :

- Bioactivity : Such fused systems are explored as kinase inhibitors or S1P receptor modulators (e.g., references "S1PR2_HUMAN") .

Non-Fluorinated Pyridine Carboxylates

Key Observations :

- Lipophilicity : The absence of fluorine in results in higher LogP (3.54 vs. ~1–2 for fluorinated analogs), suggesting better membrane permeability .

- Applications: Non-fluorinated analogs are often used in catalysis or as intermediates in organic synthesis .

Research Findings and Trends

- Synthetic Utility : Fluorinated pyridine carboxylates are prioritized in medicinal chemistry due to their metabolic stability and ability to modulate electronic properties .

- Structural Diversity : Fused heterocycles () and dihydropyridines () expand the scope of these compounds in targeting enzymes or receptors .

- Thermal Stability : The high boiling point of this compound (241.2°C) makes it suitable for high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing trifluoroethyl and ester groups onto a pyridine ring. Fluorination agents like KF in DMSO can facilitate trifluoroethyl group incorporation, while esterification via nucleophilic acyl substitution (e.g., using methyl chloroformate) is common. Reaction temperature (e.g., 80–100°C) and solvent polarity significantly affect yield, with DMF or THF often yielding >70% purity . For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization in ethanol for >95% purity .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Key NMR signals include the pyridine ring protons (δ 7.8–8.5 ppm), trifluoroethyl CF₃ group (δ ~120 ppm in ¹³C), and methyl ester (δ 3.9–4.1 ppm). Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion peak at m/z 247.18 (C₁₀H₁₀F₃NO₂⁺) .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Stability tests indicate degradation <5% over 6 months at –20°C in anhydrous conditions. Avoid prolonged exposure to moisture or light, which hydrolyzes the ester group to carboxylic acid .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the trifluoroethyl group in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions. The trifluoroethyl group’s electron-withdrawing nature lowers the LUMO energy of the pyridine ring, enhancing susceptibility to nucleophilic attack at the 2- and 4-positions. Solvent effects (e.g., PCM models for DMSO) refine reaction pathway predictions .

Q. What strategies mitigate steric hindrance during functionalization of the pyridine ring in this compound?

- Methodological Answer : Use directing groups (e.g., Boc-protected amines) to control regioselectivity. For example, palladium-catalyzed C–H activation at the 4-position of the pyridine ring can proceed with >80% yield using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in toluene at 110°C . Microwave-assisted synthesis reduces reaction time and improves selectivity .

Q. How do conflicting NMR and mass spectrometry data for derivatives of this compound arise, and how should they be resolved?

- Methodological Answer : Discrepancies often stem from tautomerism (e.g., keto-enol equilibria in hydroxylated derivatives) or residual solvents in NMR samples. For example, a methyl ester peak (δ 3.9 ppm) may split due to rotameric conformations. High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) clarify structural ambiguities .

Q. What are the challenges in achieving enantiomeric purity for chiral analogs of this compound, and how can they be addressed?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers, but low solubility may require derivatization (e.g., conversion to carbamates). Asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) achieves >90% ee in trifluoroethyl group functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.